molecular formula C6H8Cl2N2O2S B3092294 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1226707-24-9

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B3092294
CAS No.: 1226707-24-9
M. Wt: 243.11 g/mol
InChI Key: RYAHZNBXAOEPME-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1226707-24-9) is a high-purity chemical intermediate primarily utilized in pharmaceutical and agrochemical research. This compound features a reactive sulfonyl chloride group, making it a versatile building block for the synthesis of diverse sulfonamide derivatives . The pyrazole core, a prominent heterocyclic scaffold, is known for its wide range of biological activities, and the incorporation of a sulfonamide moiety can further enhance these properties . Researchers employ this reagent to develop novel compounds for investigating mechanisms such as enzyme inhibition and receptor interaction. In particular, pyrazole-4-sulfonamide derivatives are synthesized and evaluated for their in vitro antiproliferative activity in biological studies . The molecular formula is C 6 H 8 Cl 2 N 2 O 2 S, and it has a molecular weight of 243.11 g/mol . As a specialized research chemical, this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-chloro-3-ethyl-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2O2S/c1-3-4-5(13(8,11)12)6(7)10(2)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAHZNBXAOEPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1S(=O)(=O)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-chloro-3-ethyl-1-methyl-1H-pyrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .

Scientific Research Applications

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its action are often related to its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The structural uniqueness of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride lies in its combination of substituents and functional groups. Below is a comparative analysis with structurally related pyrazole derivatives:

Compound Name / Source Substituents (Positions) Key Functional Groups Reactivity/Applications
Target Compound 5-Cl, 3-Et, 1-Me, 4-SO₂Cl Sulfonyl chloride High reactivity for sulfonamide synthesis; intermediate for drug candidates
3e () 5-Thiourea, 3-MeS, 1-Ph, 4-CO₂Et Thiourea, ethyl carboxylate Moderate reactivity; tested for analgesic/anti-inflammatory activity
5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole () 5-Cl, 4-(S-CH₂-C₆H₃Cl₂), 1-Me, 3-Ph Sulfanylmethyl Potential antimicrobial activity due to dichlorophenyl group
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () 3-CF₃, 5-(ClPhS), 1-Me, 4-CHO Trifluoromethyl, aldehyde Enhanced metabolic stability; aldehyde group for further derivatization

Electronic and Steric Effects

  • In contrast, the ethyl group in the target compound is electron-donating, which may influence its reactivity in substitution reactions .
  • Steric Hindrance : The thiourea and benzamido groups in ’s derivatives introduce steric bulk, possibly affecting binding affinity in biological systems. The target compound’s smaller ethyl and methyl substituents minimize steric interference, favoring its use in synthesis .

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound (e.g., 3e) Compound
Molecular Formula C₇H₁₀Cl₂N₂O₂S C₁₄H₁₆N₄O₂S₂ (3e) C₁₇H₁₃Cl₃N₂S
Molecular Weight ~265.14 g/mol ~360.49 g/mol ~379.72 g/mol
Key Functional Group -SO₂Cl -SCONH₂ (thiourea) -S-CH₂- (sulfanylmethyl)
Stability Moisture-sensitive Stable Stable

Biological Activity

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

  • Molecular Formula : C₆H₈Cl₂N₂O₂S
  • Molecular Weight : 243.11 g/mol
  • CAS Number : 1226707-24-9

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in various chemical reactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to form stable complexes with various biological molecules. This interaction may modulate enzyme activities and influence cellular pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antimicrobial effects against various pathogens. The presence of the sulfonyl chloride group may enhance these properties by facilitating interactions with microbial enzymes.
  • Anticancer Activity : Some studies have explored the anticancer potential of pyrazole derivatives, including this compound. Research indicates that modifications to the pyrazole structure can lead to compounds with significant cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Pyrazole derivatives have been evaluated for their anti-inflammatory properties. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, suggesting potential use as anti-inflammatory agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various pathogens
AnticancerInduces cytotoxicity in cancer cell lines
Anti-inflammatoryInhibits COX enzymes, reducing inflammation

Case Study: Anticancer Activity

A study published in MDPI highlighted the synthesis and evaluation of novel pyrazole derivatives, including compounds structurally related to this compound. These derivatives demonstrated significant cytotoxic effects on human cancer cell lines, with IC₅₀ values indicating potent activity compared to standard chemotherapeutic agents .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, revealing that several compounds exhibited high COX inhibitory activity. The selectivity index for these compounds was notably superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as safer alternatives for treating inflammatory conditions .

Q & A

Q. Advanced

  • Catalyst screening : Pyridine enhances sulfonation efficiency by scavenging HCl .
  • Temperature control : Maintain 0–5°C during chlorination to prevent decomposition .
  • In situ monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .
  • Protection-deprotection : Protect reactive amino groups before sulfonation, as seen in 5-substituted pyrazole syntheses .

How is the sulfonyl chloride group utilized in subsequent derivatization reactions?

Basic
The sulfonyl chloride group undergoes nucleophilic substitution with:

  • Amines : Form sulfonamides for bioactivity screening (e.g., anticonvulsant hydrazides) .
  • Alcohols/thiols : Generate esters or thioesters for prodrug design .
  • Grignard reagents : Create C-S bonds for functionalized heterocycles .
    Reactions are typically performed in anhydrous THF or DCM with base (e.g., Et₃N) to neutralize HCl .

In pharmacological studies, how to design dose-response experiments while minimizing ulcerogenic effects?

Q. Advanced

  • Route selection : Oral administration for systemic effects vs. intraperitoneal for localized action .
  • Dose escalation : Test 10–100 mg/kg ranges, using carboxymethyl cellulose as a vehicle .
  • Ulcerogenic index : Compare gastric lesion scores against controls (e.g., indomethacin) and normalize by tissue weight .
  • Histopathology : Assess mucosal damage microscopically after 7-day exposure .

What key structural features influence reactivity compared to analogs?

Q. Basic

  • Chlorine at C5 : Enhances electrophilicity at C4 via electron withdrawal, favoring nucleophilic attacks .
  • Ethyl group at C3 : Provides steric hindrance, reducing unwanted dimerization .
  • Sulfonyl chloride vs. methylsulfanyl : Higher reactivity toward amines and alcohols .

How can computational chemistry predict reactivity or bioactivity?

Q. Advanced

  • DFT calculations : Model transition states for sulfonation/chlorination steps .
  • Docking studies : Predict binding to targets (e.g., cyclooxygenase for anti-inflammatory activity) using crystal data from analogs .
  • QSAR models : Correlate substituent effects (e.g., logP of ethyl vs. isopropyl) with bioactivity .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to HCl release during hydrolysis .
  • Storage : Anhydrous conditions at 2–8°C to prevent decomposition .

How to differentiate competing reaction mechanisms in synthesis?

Q. Advanced

  • Isotopic labeling : Use ¹³C-labeled reagents to trace intermediates .
  • Kinetic studies : Compare rate laws under varying concentrations of Cl⁻ or sulfonating agents .
  • Trapping experiments : Identify transient species (e.g., sulfonic acid intermediates) with quenching agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

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